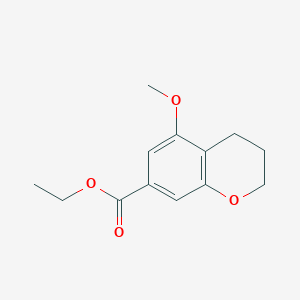
Ethyl 5-Methoxychroman-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Methoxychroman-7-carboxylate, also known as 5-methoxy-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of Ethyl 5-Methoxychroman-7-carboxylate typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chroman ring . The reaction conditions usually require refluxing the mixture in ethanol for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Ethyl 5-Methoxychroman-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction yields . Major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Methoxychroman-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-Methoxychroman-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-Methoxychroman-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-Methoxychroman-4-carboxylate: Similar structure but with the carboxylate group at a different position, leading to different chemical and biological properties.
Ethyl 5-Methoxychroman-6-carboxylate: Another positional isomer with distinct reactivity and applications.
Ethyl 5-Methoxychroman-8-carboxylate: Yet another isomer with unique characteristics.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
ethyl 5-methoxy-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)9-7-11(15-2)10-5-4-6-17-12(10)8-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NGEZLXOMZXNZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CCCO2)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















